Ethyl 2-aminothiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

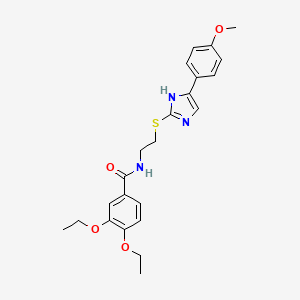

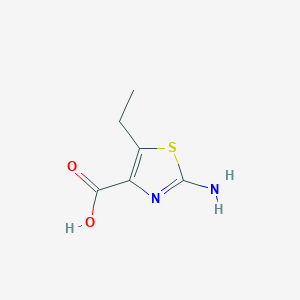

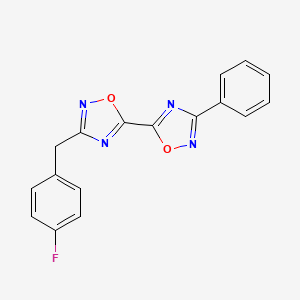

Ethyl 2-aminothiazole-4-carboxylic acid is an organosulfur compound and a heterocycle . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-4-carboxylic acid involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-aminothiazole-4-carboxylic acid can be represented by the SMILES stringNc1nc(cs1)C(O)=O . Chemical Reactions Analysis

2-Aminothiazoline-4-carboxylic acid (ACTA), a derivative of thiazoline, is produced by the reaction of methyl chloroacrylate with thiourea .Physical And Chemical Properties Analysis

The empirical formula of Ethyl 2-aminothiazole-4-carboxylic acid isC4H4N2O2S and its molecular weight is 144.15 .

Wissenschaftliche Forschungsanwendungen

- Ethyl 2-aminothiazole-4-carboxylic acid derivatives have demonstrated significant antibacterial potential. For instance, compounds 2a and 2b exhibited strong activity against gram-positive bacterium Staphylococcus epidermidis and gram-negative bacterium Pseudomonas aeruginosa, respectively. Their minimum inhibitory concentration (MIC) values were 250 µg/mL and 375 µg/mL .

- Compound 2b displayed maximum antifungal activity against Candida glabrata (ATCC 62934), surpassing the reference drug nystatin. Its zone of inhibition was 21.0 mm compared to nystatin’s 19.1 mm .

- Additionally, compound 2a showed excellent sensitivity against Candida albicans (ATCC 60387) with a zone of inhibition of 20.0 mm .

- The designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase. Among them, compound 2b exhibited the highest binding affinity (−7.6 kcal/mol) .

- Schiff bases, including those derived from 2-aminothiazoles, have been explored for their anti-inflammatory and analgesic effects .

Antibacterial Activity

Antifungal Properties

Docking Studies and Target Enzyme Interaction

Anti-Inflammatory and Analgesic Potential

Other Therapeutic Roles

Wirkmechanismus

Target of Action

Ethyl 2-aminothiazole-4-carboxylic acid is a derivative of 2-aminothiazole, which has been found to have significant therapeutic roles in medicinal chemistry . The primary targets of this compound are various human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also targets bacterial clinical isolates (MDRs) and fungal strains .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been found to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In the case of bacterial and fungal strains, the compound shows significant antibacterial and antifungal potential . The compound’s interaction with the target enzyme UDP-N-acetylmuramate/l-alanine ligase has also been evaluated through docking studies .

Biochemical Pathways

2-aminothiazole derivatives, in general, have been found to possess a broad pharmacological spectrum . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Result of Action

The result of the action of Ethyl 2-aminothiazole-4-carboxylic acid is the inhibition of the growth of various human cancerous cell lines and bacterial and fungal strains . For instance, certain synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of Ethyl 2-aminothiazole-4-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the compound’s synthesis involves reacting ethyl bromopyruvate and thiourea , and the reaction environment could potentially influence the properties of the resulting compound.

Safety and Hazards

Zukünftige Richtungen

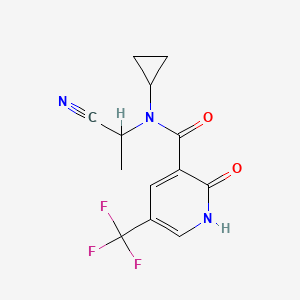

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Eigenschaften

IUPAC Name |

2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXVYYCBTZEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)

![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)

![2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)